

Application Notes and Protocols for Creating Glioblastoma Mouse Models Using CRISPR-Cas9

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These application notes provide a comprehensive overview and detailed protocols for generating faithful mouse models of glioblastoma (GBM) using the versatile CRISPR-Cas9 gene-editing technology. This powerful approach allows for the rapid and precise introduction of somatic mutations observed in human GBM into the mouse brain, creating models that are invaluable for studying gliomagenesis, dissecting tumor biology, and evaluating novel therapeutic strategies.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy.[1][2] Genetically engineered mouse models (GEMMs) that accurately recapitulate the molecular and cellular features of human GBM are critical for advancing our understanding of this devastating disease.[1][3][4] The CRISPR-Cas9 system has revolutionized the creation of these models by enabling targeted disruption of tumor suppressor genes and introduction of specific oncogenic mutations directly in the murine brain. [1] This circumvents the time-consuming process of traditional germline modifications and allows for the generation of autochthonous tumors within an intact immune system.[1][5]

This document outlines various methodologies for CRISPR-Cas9-mediated GBM modeling, including different delivery systems and target gene combinations. Detailed protocols for key



experimental steps are provided to guide researchers in establishing these powerful preclinical models.

Core Concepts and Methodologies

The generation of GBM mouse models using CRISPR-Cas9 typically involves the delivery of two key components into the brain of neonatal or adult mice: the Cas9 nuclease and a single-guide RNA (sgRNA) that directs Cas9 to a specific genomic locus.[6] This leads to the creation of a double-strand break (DSB), which is then repaired by the cell's endogenous machinery. The error-prone non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels) that can lead to frameshift mutations and gene knockout.[6]

Several systems can be employed to deliver the CRISPR-Cas9 components in vivo:

- Viral Vectors (Lentivirus, Adeno-associated virus AAV): These are efficient vehicles for gene
 delivery to the brain.[7][8][9][10] They can be engineered to carry Cas9 and one or more
 sgRNAs. Different serotypes of AAV can be used to target specific cell types.[10]
- RCAS-TVA System: This retroviral system allows for cell-type-specific gene delivery.[5][11]
 [12] It utilizes transgenic mice expressing the TVA receptor in specific neural progenitor populations, making them susceptible to infection by RCAS viruses carrying CRISPR-Cas9 components.[5][11][12]
- Sleeping Beauty (SB) Transposon System: This non-viral method involves the co-injection of
 a plasmid containing the gene of interest (e.g., Cas9 and sgRNA) flanked by SB transposon
 inverted repeats, along with a plasmid encoding the SB transposase.[1][3][13][14] The
 transposase "cuts and pastes" the genetic cargo into the genome of the target cells.[1][13]
- In Utero Electroporation: This technique involves the direct delivery of plasmids into the developing brain of mouse embryos, allowing for the targeting of neural stem and progenitor cells.[15]

Key Gene Targets in Glioblastoma Modeling

CRISPR-Cas9 models of GBM often target genes that are commonly mutated in human patients. The combination of mutations can influence tumor phenotype, latency, and response to therapy.[4] Commonly targeted tumor suppressor genes include:



- Trp53 (p53): A critical regulator of the cell cycle and apoptosis, mutated in a large percentage of GBMs.[4][16][17]
- Pten: A negative regulator of the PI3K/AKT signaling pathway, which is frequently activated in GBM.[4]
- Nf1: A tumor suppressor that negatively regulates the RAS pathway.[15][16]
- Rb1: A key regulator of the cell cycle.[18]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to generate GBM mouse models. This data allows for a comparison of tumor characteristics based on the genetic alterations and delivery methods used.



Gene(s) Targeted	Delivery Method	Mouse Strain	Tumor Incidence	Median Survival / Tumor Latency	Key Findings & Citation
Trp53, Pten, Nf1	In Utero Electroporatio n	C57BL/6	100%	Neurological symptoms by 6 weeks; tumors by 14 weeks	Rapid formation of high-grade gliomas resembling human GBM.
Nf1, Pten, Trp53	Electroporatio n (neonatal)	ICR	~90%	Glial tumors developed by 15 weeks	Tumors resembled diffuse gliomas and some glioblastomas .[19]
p53, RAS, PDGF	Sleeping Beauty Transposon	C57BL/6 (neonatal)	100%	29 days	Highly tumorigenic model with high cellularity and some invasion.[3]
Trp53, Pten, Cdkn2a	RCAS-TVA	Ntv-a; LSL- Cas9 and Gtv-a; hGFAP-Cre; LSL-Cas9	High	Accelerated tumor formation	Combination of RCAS-PDGFB and sgRNAs against tumor suppressors increased tumor penetrance and grade.



Trp53, Pten, Atm, Cdkn2a	RCAS-TVA	Not Specified	High	Median of 3.6 weeks	Mini-pooled in vivo experiments generated primary midline gliomas with decreased latency.[20]
Trp53	RCAS-TVA	Not Specified	High	Median of 12 weeks	Disruption of Trp53 with oncogene PDGF-B resulted in high-grade tumor formation.[20]

Experimental Protocols

Protocol 1: Lentivirus Production for in vivo CRISPR-Cas9 Delivery

This protocol describes the general steps for producing high-titer lentivirus for delivering Cas9 and sgRNAs to the mouse brain.

Materials:

- HEK293T cells
- Lentiviral transfer plasmid (containing Cas9 and/or sgRNA)
- Packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., PEI, Lipofectamine)
- DMEM with 10% FBS



- Opti-MEM
- 0.45 μm filter
- Ultracentrifuge

Procedure:

- Cell Seeding: Twenty-four hours before transfection, plate HEK293T cells in 10 cm or 15 cm dishes to reach 70-80% confluency at the time of transfection.[7][9][21][22]
- Transfection:
 - Prepare a DNA mixture containing the lentiviral transfer plasmid and packaging plasmids in a sterile tube.[9]
 - In a separate tube, dilute the transfection reagent in serum-free medium (e.g., Opti-MEM).
 - Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-30 minutes to allow complex formation.
 - Add the transfection complex dropwise to the HEK293T cells.[7]
- Virus Harvest:
 - Forty-eight hours post-transfection, collect the virus-containing supernatant. [7][22]
 - Filter the supernatant through a 0.45 μm filter to remove cell debris.[7][22]
- Virus Concentration (Optional but Recommended for in vivo use):
 - Concentrate the viral particles by ultracentrifugation or by using a precipitation solution (e.g., PEG-it).[9]
 - Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
- · Tittering:



- Determine the viral titer by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the concentrated virus and measuring the percentage of fluorescent cells by flow cytometry or by qPCR.[7]
- Storage: Aliquot the virus and store at -80°C.

Protocol 2: Stereotactic Injection into the Mouse Brain

This protocol provides a general guideline for the stereotactic injection of viral particles or plasmid DNA into the mouse brain. Specific coordinates will vary depending on the target brain region.

Materials:

- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Stereotactic frame
- · Hamilton syringe with a 33G needle
- Microinjection pump
- Surgical tools (scalpel, forceps, etc.)
- Bone wax or surgical glue
- Viral preparation or plasmid DNA solution

Procedure:

- Anesthesia and Preparation:
 - Anesthetize the mouse using an appropriate anesthetic.[23]
 - Shave the head and sterilize the surgical area.
 - Secure the mouse in the stereotactic frame, ensuring the head is level.[24]
- Craniotomy:



- Make a midline incision in the scalp to expose the skull.
- Use a dental drill to create a small burr hole at the desired coordinates. For example, to target the striatum, coordinates might be 0.5 mm anterior to bregma and 1.7 mm lateral to the midline.[24]

Injection:

- Load the Hamilton syringe with the viral or plasmid solution, avoiding air bubbles.[25]
- Lower the needle through the burr hole to the target depth (e.g., 3.0-3.5 mm for the striatum).[23][24]
- Inject the solution at a slow rate (e.g., 0.2-1.0 μL/min) using a microinjection pump.[23] A total volume of 1-2 μL is typically injected.[23][24]

Post-Injection:

- Leave the needle in place for 2-5 minutes after the injection to allow for diffusion and prevent backflow.[25][23]
- Slowly withdraw the needle.[25][23]
- Seal the burr hole with bone wax and suture the scalp incision.

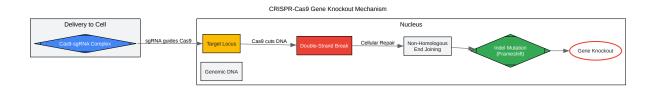
Recovery:

 Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative care, including analysesics.

Visualizations

CRISPR-Cas9 Mechanism for Gene Knockout



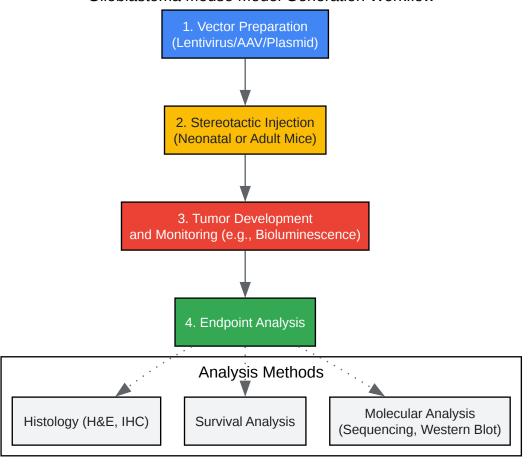


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Caption: CRISPR-Cas9 mechanism for inducing gene knockouts via NHEJ.

General Experimental Workflow

Glioblastoma Mouse Model Generation Workflow



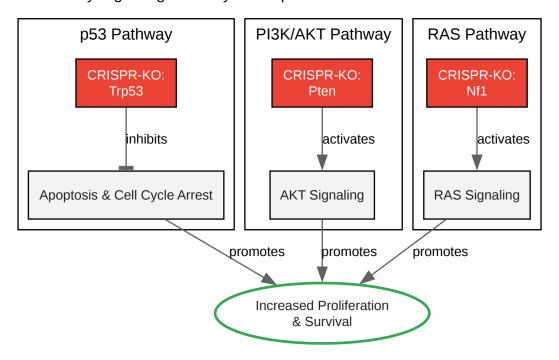


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Caption: High-level workflow for creating and analyzing CRISPR-GBM models.

Simplified Signaling Pathways Disrupted in GBM Models

Key Signaling Pathways Disrupted in CRISPR-GBM Models



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Caption: Disruption of key tumor suppressor pathways in GBM models.

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